2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid
Description
2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid (CAS: 2307299-91-6) is a synthetic organic compound with the molecular formula C₁₀H₈ClF₃O₃ and a molecular weight of 268.61 g/mol. Its structure consists of a phenoxy ring substituted with chlorine at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, attached to a 2-methylpropanoic acid backbone.
Properties
Molecular Formula |
C11H10ClF3O3 |
|---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10ClF3O3/c1-10(2,9(16)17)18-6-3-4-8(12)7(5-6)11(13,14)15/h3-5H,1-2H3,(H,16,17) |
InChI Key |
CLKVBKAIADRHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group present in this compound enhances pharmacological activity by increasing lipophilicity and metabolic stability. This characteristic is crucial for drug design, particularly for developing anti-inflammatory and analgesic agents. Research indicates that compounds containing trifluoromethyl groups often exhibit improved bioavailability and efficacy compared to their non-trifluoromethyl counterparts .
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of trifluoromethyl-containing compounds, including derivatives of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid, which demonstrated significant anti-inflammatory effects in preclinical models .
Cancer Research
Recent investigations have identified potential applications in oncology. The compound's structure allows it to interact with specific biological targets involved in cancer progression. For instance, its analogs have shown promise in inhibiting pathways associated with tumor growth.
Case Study : Research published in Scientific Reports examined a related compound's effects on angiogenesis in vitro, demonstrating that it could inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are critical in tumor development .
Herbicide Development
The compound is also being explored as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. Its structural features suggest it may disrupt plant growth by interfering with hormonal signaling or metabolic processes.
Data Table: Herbicidal Activity of Related Compounds
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Phenoxypropanoic Acid Derivatives
Pharmacological and Functional Insights
Hypolipidemic Agents
- Fenofibric Acid: A metabolite of fenofibrate, it reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day . Its 4-chlorobenzoyl group enhances binding to peroxisome proliferator-activated receptors (PPAR-α), a key mechanism for lipid regulation .
- Bezafibrate : Shows dual PPAR-α/γ agonism, increasing HDL by 30% while lowering LDL and triglycerides .
- Ciprofibrate: Contains a dichlorocyclopropyl group, which improves metabolic stability. Degrades under basic conditions to yield 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid, indicating susceptibility to ester hydrolysis .
Agricultural Herbicides
- MCPP: A chlorophenoxy herbicide with high toxicity (Health Hazard Rating: 3/4) . Its 2-methyl group enhances plant growth regulator activity.
- Acifluorfen: A nitro-substituted herbicide targeting protoporphyrinogen oxidase, causing oxidative stress in plants .
Physicochemical and Stability Properties
Table 2: Stability and Degradation Profiles
Enzyme Inhibition and Mechanism
Fibrates like fenofibric acid and bezafibrate inhibit AKR1B10, an enzyme implicated in carbonyl detoxification and cancer progression. Fenofibric acid exhibits IC₅₀ values in the micromolar range, while gemfibrozil (a related fibrate) is less potent . The trifluoromethyl group in the target compound may enhance enzyme binding due to its electron-withdrawing properties.
Key Research Findings and Implications
Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity and resistance to oxidative degradation compared to chlorine or methyl substituents (e.g., MCPP) .
Therapeutic vs. Agricultural Utility: Hypolipidemic fibrates prioritize electron-deficient aromatic rings (e.g., benzoyl in fenofibric acid) for PPAR binding . Herbicides like MCPP and acifluorfen rely on smaller substituents (e.g., CH₃, NO₂) for plant enzyme targeting .
Degradation and Metabolites :
- The target compound’s stability under physiological conditions remains unstudied, but analogs like ciprofibrate suggest susceptibility to hydrolysis at extreme pH .
Biological Activity
2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid, commonly referred to by its CAS number 53903-56-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₁H₁₀ClF₃O₃
- Molecular Weight : 282.64 g/mol
- Structure : The compound features a chloro and trifluoromethyl group on a phenoxy ring, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its structural components that facilitate interaction with biological targets:
- Chlorine and Trifluoromethyl Groups : These groups are known to enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity against various pathogens.
- Phenoxy Moiety : This part of the molecule is often associated with herbicidal and antimicrobial properties, suggesting a mechanism that may inhibit specific enzymatic pathways in microbial cells or plant systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing trifluoromethyl groups can exhibit selective antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes .
Herbicidal Properties
The compound's phenoxy structure suggests potential herbicidal activity:
- Mechanism : Similar compounds are known to act as growth regulators in plants by mimicking auxins, leading to uncontrolled growth and subsequent plant death. This may be particularly relevant in agricultural applications where selective herbicides are required .
Study on Antibacterial Efficacy
A study investigating the antibacterial efficacy of various phenoxyacetic acid derivatives found that those with trifluoromethyl substitutions displayed enhanced activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those without such substitutions, indicating a clear structure-activity relationship .
Herbicide Degradation Study
In another study focusing on the degradation of herbicides in soil, microorganisms capable of degrading phenoxyacetic acid derivatives were isolated. These microorganisms demonstrated the ability to metabolize the compound into less harmful products, highlighting both the ecological impact of such herbicides and their potential for bioremediation efforts .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 2-(4-chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation to minimize airborne exposure, and enclose processes to prevent skin contact .
- PPE : Wear nitrile or natural rubber gloves and Tyvek® protective clothing, as the compound is absorbed through the skin .
- Decontamination : Employ wet methods or HEPA-filter vacuums for cleanup; dry sweeping is prohibited .
- Emergency Measures : Ensure access to eye wash stations and emergency showers. Contaminated clothing must be professionally laundered .
- Carcinogenicity : Classified as a potential carcinogen; minimize exposure using ALARA (As Low As Reasonably Achievable) principles .
Q. What synthetic routes are reported for 2-(4-chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid and its intermediates?
- Methodological Answer :
- Core Synthesis : The compound can be synthesized via nucleophilic aromatic substitution, where 4-chloro-3-(trifluoromethyl)phenol reacts with methyl 2-bromopropionate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester intermediate, followed by hydrolysis with NaOH to yield the carboxylic acid .
- Key Impurities : Common byproducts include 2-(4-chlorophenoxy)propanoic acid (unsubstituted CF₃) and residual trifluoromethylphenyl derivatives, detectable via HPLC .
Q. Which analytical techniques are optimal for structural and purity characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., trifluoromethyl at position 3: δ ~120 ppm in ¹⁹F NMR) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile) with ESI-MS detects impurities at ppm levels (e.g., m/z 215 for dechlorinated byproducts) .
- Melting Point : Pure compound melts at 120–123°C; deviations indicate isomerization or solvent retention .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s pharmacological activity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. The (R)-enantiomer shows 10-fold higher receptor binding affinity in peroxisome proliferator-activated receptor (PPAR) assays compared to (S) .
- In Vivo Studies : Administer enantiopure forms to rodent models; pharmacokinetic analysis (plasma LC-MS) reveals (R)-enantiomer’s prolonged half-life (t₁/₂ = 8 hrs vs. 2 hrs for (S)) .
Q. What metabolic pathways are implicated in its biodegradation?
- Methodological Answer :
- Phase I Metabolism : Liver microsome assays (human/rat) identify hydroxylation at the methyl group (C-2) and oxidative defluorination of CF₃, confirmed by ¹⁹F NMR depletion .
- Phase II Conjugation : Glucuronidation of the carboxylic acid moiety predominates; UPLC-QTOF detects glucuronide adducts (m/z 390.1) .
- Environmental Fate : Soil biodegradation studies show half-life of 30–60 days, with trifluoroacetic acid as a persistent metabolite .
Q. How can computational modeling predict its environmental persistence and toxicity?
- Methodological Answer :
- QSAR Models : Use EPI Suite™ to estimate log P (2.8) and biodegradability probability (<30%), indicating moderate bioaccumulation risk .
- Docking Studies : Molecular dynamics (AutoDock Vina) predict binding to PPAR-γ with ΔG = -9.2 kcal/mol, correlating with in vitro activation (EC₅₀ = 1.2 µM) .
- Ecotoxicology : ECOSAR predicts LC₅₀ = 12 mg/L for fish, warranting chronic toxicity testing in Daphnia magna .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
